

Application Notes and Protocols for Analyzing Jjj1's Role in Ribosome Assembly

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Compound of Interest

Compound Name: Jj1

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Jjj1 is a cytosolic J-protein in *Saccharomyces cerevisiae* that plays a crucial role in the late cytoplasmic steps of 60S ribosomal subunit biogenesis.[1][2] Unlike the more abundant ribosome-associated J-protein Zuo1, which is involved in chaperoning nascent polypeptide chains, **Jjj1**'s primary function is in the maturation of the 60S subunit.[1] Dysfunctional 60S ribosomal subunit biogenesis, as seen in the absence of **Jjj1**, leads to distinct cellular phenotypes, including slow growth at low temperatures and the accumulation of "half-mer" ribosomes.[3]

Jjj1 functions as a co-chaperone with the Hsp70 chaperone Ssa.[1][2] This partnership is essential for its role in ribosome maturation, which includes facilitating the recycling of the ribosome biogenesis factor Arx1 from pre-60S particles.[1] Structurally, **Jjj1** binds in the vicinity of the polypeptide exit tunnel on the 60S subunit, in a complex with other maturation factors like Rei1 and Arx1.[4][5][6][7]

These application notes provide detailed protocols for key experiments to elucidate the function of **Jjj1** in ribosome assembly, along with structured quantitative data and visualizations to aid in experimental design and data interpretation.

Data Presentation

Table 1: Ribosomal Subunit Ratios in *jjj1* Deletion Strains

Strain Genotype	60S/40S Ratio (Mean \pm SD)	Phenotype	Reference
Wild-Type (WT)	1.92 \pm 0.06	Normal 60S subunit levels	[8]
$\Delta jjj1$	1.44 \pm 0.05	Deficit in 60S subunits	[8]
$\Delta rei1$	1.36 \pm 0.09	Deficit in 60S subunits	[8]
$\Delta jjj1 \Delta arx1$	1.76 \pm 0.07	Partial rescue of 60S deficit	[8]
$\Delta jjj1 \Delta alb1$	1.71 \pm 0.04	Partial rescue of 60S deficit	[1]

Table 2: Relative Abundance of *Jjj1* and *Zuo1*

Protein	Relative Abundance (compared to <i>Zuo1</i>)	Cellular Role	Reference
<i>Jjj1</i>	~40-fold less abundant	Ribosome Biogenesis	[1][2]
<i>Zuo1</i>	1 (reference)	Nascent Polypeptide Chaperoning	[1]

Table 3: *Jjj1* Interaction Partners

Interacting Protein	Function	Method of Identification	Reference
Ssa (Hsp70)	Hsp70 chaperone partner	ATPase Assay, Co-immunoprecipitation	[1] [2]
Arx1	Ribosome biogenesis factor	Co-immunoprecipitation, Genetic Suppression	[1]
Rei1	Ribosome biogenesis factor	Two-Hybrid Screen, Cryo-EM	[3] [4] [5] [6] [7]
60S ribosomal subunit	Site of action	Sucrose Gradient Comigration, Cryo-EM	[1] [4] [5] [6] [7]

Experimental Protocols

Protocol 1: Polysome Profile Analysis to Detect Ribosome Biogenesis Defects

This protocol is used to separate ribosomal subunits (40S, 60S), monosomes (80S), and polysomes by sucrose density gradient centrifugation. A deficit in 60S subunits and the appearance of "half-mers" are characteristic of **jij1** deletion mutants.[\[3\]](#)

Materials:

- Yeast strains (Wild-Type, Δ **jij1**)
- YPD medium
- Cycloheximide (10 mg/mL stock in ethanol)
- Lysis Buffer (20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)₂, 1 mM DTT, 100 µg/mL cycloheximide, protease inhibitors)
- Sucrose solutions (10% and 50% w/v in Gradient Buffer: 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)₂)

- Gradient maker and ultracentrifuge with swing-out rotor (e.g., SW41)

Procedure:

- Grow 100 mL of yeast culture in YPD to an OD₆₀₀ of 0.6-0.8.
- Add cycloheximide to a final concentration of 100 µg/mL and incubate for 5 minutes at 30°C with shaking.
- Harvest cells by centrifugation at 4,000 x g for 5 min at 4°C.
- Wash the cell pellet with 1 mL of ice-cold Lysis Buffer.
- Resuspend the pellet in 500 µL of Lysis Buffer and transfer to a microfuge tube.
- Add an equal volume of 0.5-mm glass beads and lyse the cells by bead beating for 15 minutes at 4°C.
- Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
- Measure the A₂₆₀ of the supernatant and load 10-15 A₂₆₀ units onto a pre-formed 10-50% sucrose gradient.
- Centrifuge at 39,000 rpm in an SW41 rotor for 2.5 hours at 4°C.
- Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a gradient fractionator.
- Analyze the resulting profile to identify peaks corresponding to 40S, 60S, 80S, and polysomes. Note the presence of half-mers in the $\Delta j j j 1$ strain.

Protocol 2: Co-immunoprecipitation (Co-IP) of Jjj1 and Associated Proteins

This protocol is designed to isolate Jjj1-containing protein complexes from yeast lysates to identify interaction partners like Ssa and Arx1.

Materials:

- Yeast strain expressing tagged **Jjj1** (e.g., **Jjj1**-HA)
- Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
- Anti-HA antibody
- Protein A/G agarose beads
- Wash Buffer (Co-IP Lysis Buffer with 0.1% Triton X-100)
- SDS-PAGE sample buffer

Procedure:

- Grow a 100 mL culture of yeast expressing **Jjj1**-HA to an OD₆₀₀ of 0.8.
- Harvest cells and prepare a whole-cell lysate as described in Protocol 1 (steps 3-7), using the Co-IP Lysis Buffer.
- Determine the protein concentration of the lysate using a Bradford assay.
- Pre-clear the lysate by incubating with 20 µL of Protein A/G agarose beads for 1 hour at 4°C with rotation.
- Centrifuge at 800 x g for 1 min and transfer the supernatant to a new tube.
- Add 1-2 µg of anti-HA antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with rotation.
- Add 30 µL of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C.
- Collect the beads by centrifugation at 800 x g for 1 min.
- Wash the beads three times with 1 mL of Wash Buffer.

- After the final wash, remove all supernatant and resuspend the beads in 50 μ L of 2x SDS-PAGE sample buffer.
- Boil the samples for 10 minutes at 65°C to elute the protein complexes.
- Analyze the eluate by SDS-PAGE and Western blotting using antibodies against potential interaction partners (e.g., anti-Ssa, anti-Arx1).

Protocol 3: In Vitro ATPase Assay

This assay measures the ability of **Jjj1** to stimulate the ATP hydrolysis activity of its Hsp70 partner, Ssa. **Jjj1** is expected to stimulate the ATPase activity of Ssa but not Ssb.^{[1][2]}

Materials:

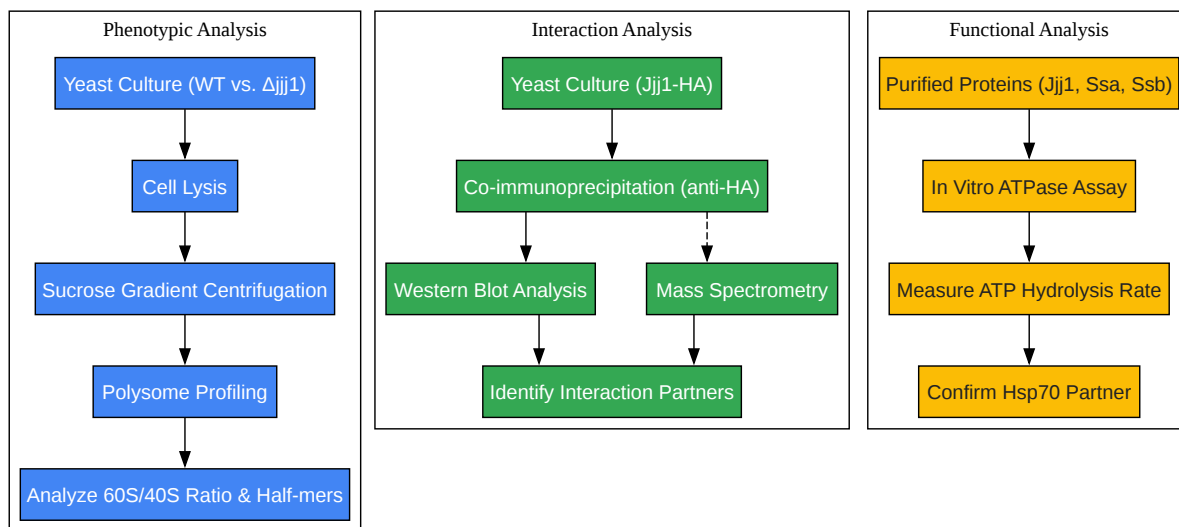
- Purified **Jjj1**, Ssa, and Ssb proteins
- Assay Buffer (25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- ATP solution (100 mM)
- [γ -³²P]ATP
- Thin Layer Chromatography (TLC) plates (PEI-cellulose)
- TLC Running Buffer (0.5 M LiCl, 1 M formic acid)
- Phosphorimager

Procedure:

- Set up reactions in a final volume of 25 μ L in the Assay Buffer.
- Prepare reactions containing:
 - Ssa or Ssb alone (e.g., 1 μ M)
 - **Jjj1** alone (e.g., 2 μ M)

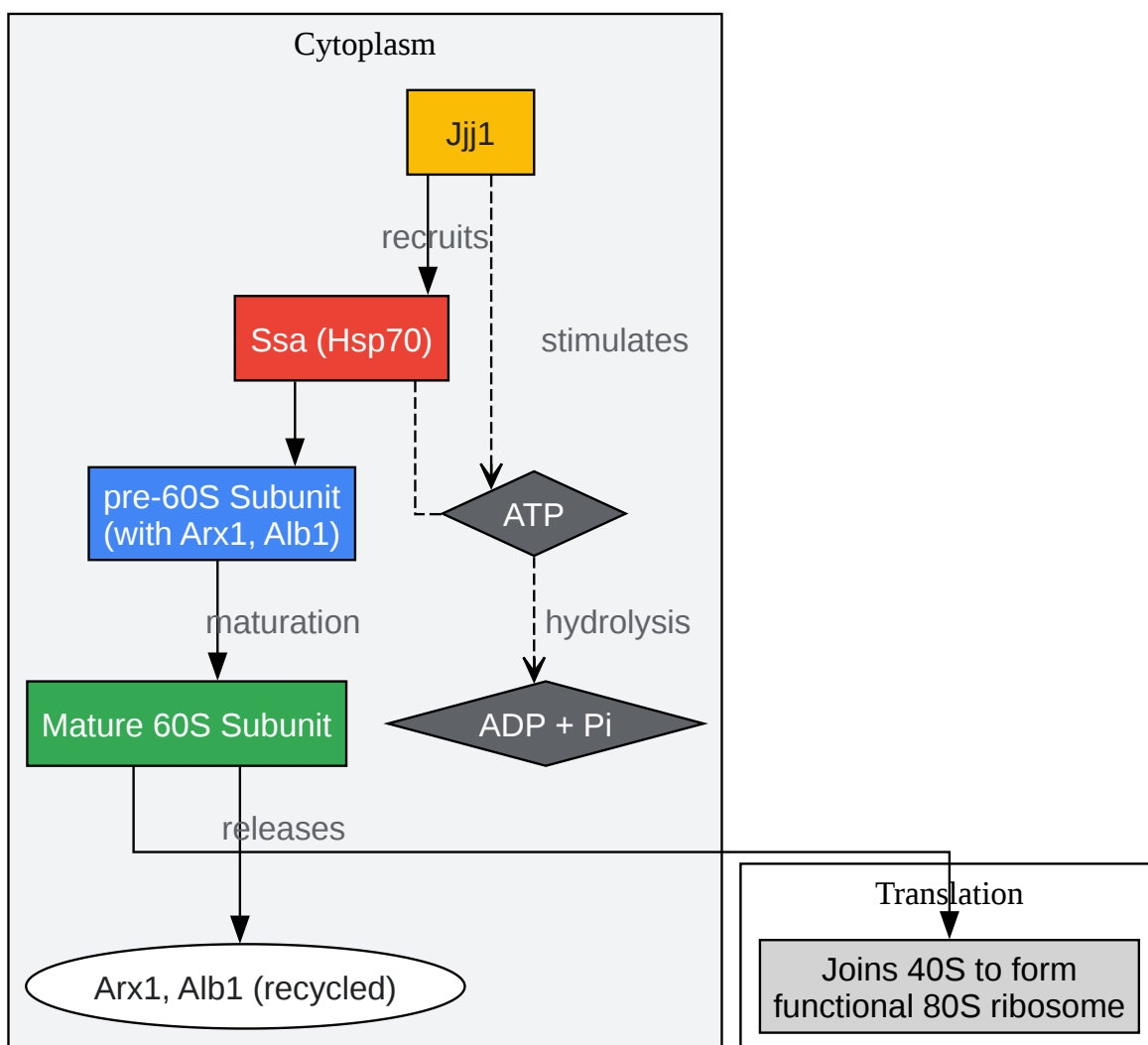
- Ssa or Ssb (1 μ M) plus **Jjj1** (2 μ M)
- Initiate the reaction by adding ATP to a final concentration of 1 mM, including a small amount of $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ as a tracer.
- Incubate the reactions at 30°C.
- At various time points (e.g., 0, 15, 30, 60 minutes), remove a 1 μ L aliquot and spot it onto a TLC plate.
- Develop the TLC plate in TLC Running Buffer until the solvent front is near the top.
- Dry the plate and expose it to a phosphor screen.
- Quantify the amount of released inorganic phosphate ($^{32}\text{P}_i$) and remaining ATP ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$) using a phosphorimager.
- Calculate the rate of ATP hydrolysis. A significant increase in the rate for the Ssa + **Jjj1** reaction compared to Ssa alone indicates stimulation of ATPase activity.

Mandatory Visualizations



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Caption: Workflow for analyzing Jjj1's role in ribosome biogenesis.



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Caption: **Jjj1**'s role in the cytoplasmic maturation of the 60S ribosomal subunit.

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